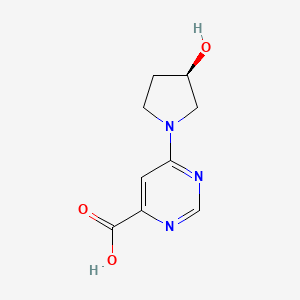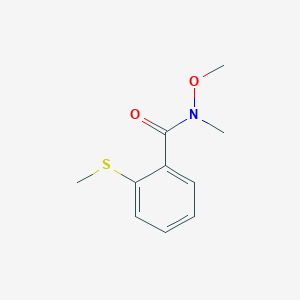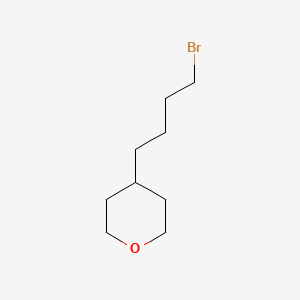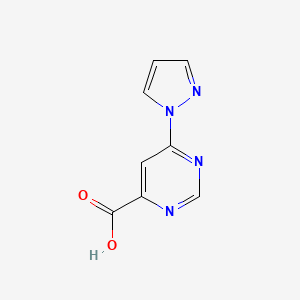
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
描述
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid, also known as (R)-RPCA, is a chiral pyrimidine carboxylic acid that has been studied extensively in recent years. This compound has a wide range of applications in the field of organic chemistry and biochemistry. Its unique properties make it a valuable tool for researchers in a variety of disciplines.
科学研究应用
(R)-RPCA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including optically active compounds, drugs, and pharmaceuticals. In addition, it has been used in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of peptides and peptidomimetics. Finally, it has been used in the study of the pharmacokinetics and pharmacodynamics of drugs.
作用机制
The mechanism of action of (R)-RPCA is not yet fully understood. However, it is believed to act as a proton acceptor, which helps to facilitate the transfer of protons between molecules. It is also believed to act as a catalyst in certain chemical reactions, as well as a scavenger of free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-RPCA are not yet fully understood. However, it has been shown to have some beneficial effects on the body. For example, it has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. In addition, it has been shown to have anti-cancer and anti-microbial properties.
实验室实验的优点和局限性
The advantages of using (R)-RPCA in laboratory experiments include its low cost, its availability, and its stability. In addition, it is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using (R)-RPCA in laboratory experiments is its limited reactivity. It is not reactive enough to be used in certain reactions, such as those involving nucleophilic substitution.
未来方向
The future directions for (R)-RPCA are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, more research is needed to develop new methods for its synthesis and to explore its potential applications in drug and pharmaceutical synthesis. Finally, further research is needed to explore its potential use in medical applications, such as cancer therapy and antimicrobial treatments.
属性
IUPAC Name |
6-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-6-1-2-12(4-6)8-3-7(9(14)15)10-5-11-8/h3,5-6,13H,1-2,4H2,(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHTYBZBXLHLQM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)

![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)





![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)



![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)
